molecular formula C8H8N4O2 B13103409 Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate CAS No. 73198-31-9

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

Cat. No.: B13103409
CAS No.: 73198-31-9
M. Wt: 192.17 g/mol
InChI Key: NDWYWNODYQVXRJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The systematic IUPAC name, This compound , reflects its substituent arrangement on the pyrazine ring. The pyrazine core is numbered such that:

  • A methyl ester (–COOCH₃) occupies position 2.
  • A methyl group (–CH₃) is at position 3.
  • A cyano group (–C≡N) is at position 5.
  • An amino group (–NH₂) is at position 6.

This nomenclature adheres to IUPAC priority rules, where the carboxylate group receives the lowest possible number. The compound’s structural identity is further confirmed by spectroscopic and computational methods, including its SMILES notation (CC1=C(N=C(C(=N1)C#N)N)C(=O)OC) and InChIKey (NDWYWNODYQVXRJ-UHFFFAOYSA-N).

Table 1: Key Molecular Identifiers

Property Value
CAS No. 73198-31-9
Molecular Formula C₈H₈N₄O₂
Molecular Weight 192.17 g/mol
IUPAC Name This compound
SMILES CC1=C(N=C(C(=N1)C#N)N)C(=O)OC

Historical Context of Pyrazine Derivative Development

Pyrazine chemistry originated in the late 19th century with pioneering syntheses such as the Staedel–Rugheimer and Gutknecht methods , which focused on constructing the pyrazine core from α-chloroketones and ammonia. However, these early approaches lacked the precision to introduce multiple functional groups. Advances in the 20th century, including the Gastaldi synthesis , enabled selective functionalization, paving the way for complex derivatives like this compound.

The compound’s development aligns with modern trends in medicinal chemistry , where heterocycles with electron-withdrawing groups (e.g., cyano) and hydrogen-bond donors (e.g., amino) are prioritized for target specificity. Its synthesis likely involves sequential nucleophilic substitutions and cyclocondensations, leveraging catalysts to optimize regioselectivity.

Position in Heterocyclic Chemistry Landscape

Pyrazines are a subclass of diazenes , characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. Unlike pyridine or pyrimidine, pyrazine’s symmetrical structure and lower basicity (pKₐ ~ 0.6) make it less nucleophilic but highly resistant to electrophilic substitution. This compound exemplifies how strategic functionalization can enhance reactivity:

  • The cyano group at position 5 acts as a meta-directing substituent, stabilizing intermediates in aromatic substitution reactions.
  • The amino group at position 6 provides a site for hydrogen bonding or further derivatization (e.g., acylation).
  • The methyl ester at position 2 offers a handle for hydrolysis or transesterification.

This compound’s versatility is underscored by its potential applications:

  • Pharmaceutical intermediates : Serving as a precursor for kinase inhibitors or antimicrobial agents.
  • Coordination chemistry : Acting as a ligand for metal-organic frameworks (MOFs) due to its nitrogen-rich structure.

Table 2: Comparative Analysis of Pyrazine Derivatives

Compound Functional Groups Key Applications
Pyrazine None Flavoring agent
Tetramethylpyrazine Four methyl groups Antioxidant, vasodilator
This compound Amino, cyano, methyl, ester Drug synthesis, catalysis

Properties

CAS No.

73198-31-9

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-4-6(8(13)14-2)12-7(10)5(3-9)11-4/h1-2H3,(H2,10,12)

InChI Key

NDWYWNODYQVXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of aldehydes, malononitrile, hydrazine, and dimethyl but-2-ynedioate in aqueous media. This green, four-component, catalyst-free, and one-pot formation is efficient and environmentally friendly .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly solvents and catalysts, are often applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Methyl 5-aminopyrazine-2-carboxylate and Methyl 6-aminopyrazine-2-carboxylate (CAS 13924-94-2 and 118853-60-4, respectively) are positional isomers differing in the amino group’s position on the pyrazine ring. These isomers exhibit similar molecular weights (~153–155 g/mol) but distinct reactivity due to electronic and steric effects. For example, the amino group’s position influences hydrogen-bonding patterns and intermolecular interactions, as seen in crystal structures of related esters .

Key Comparison Table 1: Positional Isomers

Compound Name Substituent Positions Molecular Weight (g/mol) Key Applications
Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate 3-Me, 5-CN, 6-NH₂, 2-COOCH₃ ~208* Pharmaceutical intermediates
Methyl 5-aminopyrazine-2-carboxylate 5-NH₂, 2-COOCH₃ 153.13 Organic synthesis
Methyl 6-aminopyrazine-2-carboxylate 6-NH₂, 2-COOCH₃ 153.13 Research reagents

*Calculated based on formula C₈H₈N₄O₂.

Pyran vs. Pyrazine Derivatives

Compounds like Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate (C₁₃H₁₈N₂O₃) feature a pyran ring instead of pyrazine. The pyran ring’s planarity (r.m.s. deviation: 0.059 Å) and hydrogen-bonding networks (N–H⋯O/N) contrast with pyrazine derivatives, which often exhibit stronger π-π stacking due to aromaticity . Pyran derivatives are frequently used as intermediates for bioactive molecules, such as hydrazide-hydrazones with anticancer activity .

Halogenated and Functionalized Pyrazines

Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS 1211518-61-4) and Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 54013-06-8) replace cyano or amino groups with halogens. Bromo and chloro substituents enhance electrophilic reactivity, making these compounds preferred for cross-coupling reactions in drug discovery . In contrast, the cyano group in the target compound may improve metabolic stability in pharmaceuticals.

Key Comparison Table 2: Halogenated Derivatives

Compound Name Substituents Molecular Weight (g/mol) Applications
This compound NH₂, CN, Me ~208 Specialty chemicals
Methyl 3-bromo-6-methylpyrazine-2-carboxylate Br, Me 231.05 Agrochemical synthesis
Methyl 5-chloro-6-methylpyrazine-2-carboxylate Cl, Me 186.6 Pharmaceutical R&D

Biological Activity

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C8H9N3O2. Its structure features a pyrazine ring substituted with amino, cyano, and carboxylate groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play a role in inflammatory pathways, contributing to its potential use in anti-inflammatory therapies.
  • Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, including those associated with neuropsychiatric disorders.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Activity

Research has highlighted the compound's anticancer properties. In vitro assays showed that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.

Study 1: Anticancer Efficacy

A study conducted by researchers at the National Cancer Institute evaluated this compound against a panel of cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value ranging from 10 µM to 30 µM across different cancer types.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased early and late apoptotic cells compared to controls.

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity:

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Results : It displayed significant inhibition zones (≥15 mm) at concentrations above 50 µg/mL, suggesting strong antibacterial properties.

Data Table: Summary of Biological Activities

Biological ActivityTargetIC50/Effective ConcentrationMechanism
AnticancerVarious cancer cell lines10 - 30 µMApoptosis induction
AntimicrobialS. aureus, E. coli≥50 µg/mL (inhibition zone ≥15 mm)Bacterial growth inhibition

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